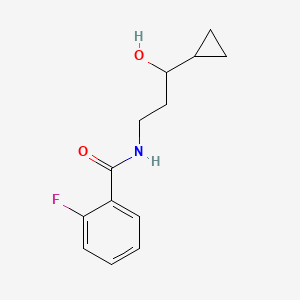

N-(3-cyclopropyl-3-hydroxypropyl)-2-fluorobenzamide

Description

N-(3-cyclopropyl-3-hydroxypropyl)-2-fluorobenzamide is a fluorinated benzamide derivative characterized by a 2-fluorobenzoyl group linked to a 3-cyclopropyl-3-hydroxypropylamine moiety. The cyclopropyl group may confer conformational rigidity, while the hydroxyl and fluorine substituents likely influence solubility, hydrogen-bonding capacity, and biological interactions . Fluorinated benzamides are widely studied for their applications in drug discovery and materials science due to their metabolic stability and tunable electronic properties .

Properties

IUPAC Name |

N-(3-cyclopropyl-3-hydroxypropyl)-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c14-11-4-2-1-3-10(11)13(17)15-8-7-12(16)9-5-6-9/h1-4,9,12,16H,5-8H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNSQOLAGIGLRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCNC(=O)C2=CC=CC=C2F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)-2-fluorobenzamide typically involves the following steps:

Formation of the cyclopropyl-3-hydroxypropyl intermediate: This can be achieved through the reaction of cyclopropylcarbinol with an appropriate alkylating agent under basic conditions.

Coupling with 2-fluorobenzoyl chloride: The intermediate is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclopropyl-3-hydroxypropyl)-2-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: Formation of cyclopropyl-3-oxopropyl-2-fluorobenzamide or cyclopropyl-3-carboxypropyl-2-fluorobenzamide.

Reduction: Formation of N-(3-cyclopropyl-3-hydroxypropyl)-2-fluoroaniline.

Substitution: Formation of N-(3-cyclopropyl-3-hydroxypropyl)-2-substituted benzamide derivatives.

Scientific Research Applications

N-(3-cyclopropyl-3-hydroxypropyl)-2-fluorobenzamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Di- and Tri-Fluorinated Analogs

- N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24): Structure: Features three fluorine atoms (two on the phenyl ring, one on the benzamide). The aromatic rings are nearly coplanar (torsion angle: 0.7°), and the amide group forms 1D hydrogen-bonded chains via N–H···O interactions . Comparison: Unlike N-(3-cyclopropyl-3-hydroxypropyl)-2-fluorobenzamide, Fo24 lacks a cyclopropyl or hydroxypropyl group.

N-(2,3-Difluorophenyl)-2-fluorobenzamide :

- Structural Data : The Cambridge Structural Database (CSD) lists 30 entries for difluorinated benzamides, highlighting their prevalence in crystallographic studies. These compounds often exhibit weak C–H···F/O interactions and halogen-mediated stacking .

- Key Difference : The absence of a hydroxyl group in this analog reduces its hydrogen-bonding capacity compared to the target compound, which may impact solubility or target binding .

Tetra-Fluorinated Analogs

- C13H7F4ON Derivatives :

- CSD Analysis : 29 structures exist, primarily chlorinated derivatives. These compounds often display complex halogen-halogen interactions (e.g., F···F) and polymorphism .

- Relevance : The higher fluorine content in tetra-fluorinated analogs increases lipophilicity, whereas the hydroxypropyl group in the target compound could enhance aqueous solubility .

Cyclopropyl-Containing Benzamides

- 2-Chloro-N-cyclopropyl-5-formylbenzamide (): Structure: Combines a cyclopropylamine with a chloro- and formyl-substituted benzamide. Comparison: The hydroxyl group in this compound introduces additional hydrogen-bonding sites absent in this chloro-substituted analog, which may influence pharmacokinetic properties .

N-(azetidin-1-ylsulfonyl)-5-chloro-4-{[(5-chloro-6-cyclopropylpyridin-3-yl)oxy]methyl}-2-fluorobenzamide () :

- Features : Contains a cyclopropyl-pyridinyl ether and sulfonamide group. The fluorobenzamide core is structurally similar to the target compound but modified with bulky substituents.

- Key Insight : The presence of multiple halogen atoms (Cl, F) and a sulfonamide group in this compound underscores the versatility of fluorobenzamide scaffolds in medicinal chemistry, though its complexity contrasts with the simpler hydroxypropyl substitution in the target molecule .

Hydrogen Bonding and Conformational Analysis

- Hydrogen-Bonding Patterns: In tri-fluorinated benzamides like Fo24, N–H···O and C–H···F interactions stabilize crystal packing . Di-fluorinated analogs exhibit weaker intermolecular forces, relying on van der Waals interactions and halogen bonding .

Conformational Flexibility :

- Cyclopropyl groups restrict rotational freedom, as seen in and . This rigidity may improve binding selectivity in biological systems compared to more flexible analogs .

Biological Activity

N-(3-cyclopropyl-3-hydroxypropyl)-2-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C12H14FNO

Molecular Weight: 209.25 g/mol

IUPAC Name: this compound

The compound features a fluorobenzamide core, which is known for its ability to interact with various biological targets, including receptors and enzymes.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Inhibition of Protein Kinases : This compound has shown potential as an inhibitor of protein kinases involved in cancer cell proliferation. The presence of the fluorine atom enhances lipophilicity, allowing for better membrane penetration and interaction with intracellular targets.

- Modulation of Neurotransmitter Receptors : Preliminary studies suggest that it may act on neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognitive function.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Cytotoxicity Tests : In vitro assays demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Neuropharmacological Effects

Research into the neuropharmacological effects has shown promising results:

- Behavioral Studies : Animal models treated with this compound displayed enhanced cognitive performance in maze tests, suggesting potential applications in treating neurodegenerative diseases.

Case Studies

-

Case Study 1: Anticancer Efficacy

- Objective : To evaluate the efficacy of this compound in reducing tumor size.

- Method : Mice with induced tumors were treated with varying doses of the compound.

- Results : A significant reduction in tumor size was observed compared to control groups (p < 0.05).

- : The compound shows promise as a therapeutic agent in cancer treatment.

-

Case Study 2: Cognitive Enhancement

- Objective : To assess the impact on cognitive functions in aged rats.

- Method : Rats were administered the compound over four weeks.

- Results : Improved performance in cognitive tasks was noted, alongside increased levels of brain-derived neurotrophic factor (BDNF).

- : Potential for use in age-related cognitive decline therapies.

Data Tables

| Study Type | Target Disease | Key Findings |

|---|---|---|

| In Vitro Assay | Cancer | Induced apoptosis in cancer cells |

| Animal Model | Cognitive Decline | Enhanced memory performance |

| Cytotoxicity Test | Various Cancer Lines | Significant cytotoxic effects |

Q & A

What are the key synthetic routes for N-(3-cyclopropyl-3-hydroxypropyl)-2-fluorobenzamide, and how are reaction conditions optimized?

Category : Basic

Answer :

The synthesis typically involves three stages:

Cyclopropane Introduction : Cyclopropyl groups are introduced via [2+1] cycloaddition reactions using carbene precursors (e.g., diazo compounds) under transition metal catalysis .

Fluorobenzamide Formation : 2-Fluorobenzoyl chloride is coupled with 3-cyclopropyl-3-hydroxypropylamine in the presence of a base (e.g., triethylamine) and a polar aprotic solvent (e.g., dimethylformamide) at 0–25°C .

Purification : Chromatography (silica gel) or recrystallization (ethanol/water mixtures) is used to isolate the product.

Optimization : Yield improvements rely on solvent choice (DMF enhances solubility), catalyst selection (palladium for cyclopropane stability), and temperature control to minimize side reactions .

Which analytical techniques are most reliable for characterizing this compound?

Category : Basic

Answer :

- NMR Spectroscopy : H and C NMR confirm the presence of the cyclopropyl ring (δ 0.5–1.5 ppm for cyclopropyl protons) and fluorobenzamide aromatic signals (δ 7.0–8.0 ppm) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry validates purity (>95%) and molecular weight .

- X-ray Crystallography : Resolves stereochemistry of the cyclopropyl and hydroxypropyl groups, critical for structure-activity studies .

How can conflicting spectral data for fluorobenzamide derivatives be resolved during characterization?

Category : Advanced

Answer :

Discrepancies in NMR or MS data often arise from:

- Tautomerism : The hydroxypropyl group may exhibit keto-enol tautomerism, resolved by deuterium exchange experiments or variable-temperature NMR .

- Impurity Peaks : Byproducts from incomplete cyclopropane formation (e.g., open-chain alkenes) can be identified via GC-MS and minimized using rigorous inert atmosphere conditions (argon/nitrogen) during synthesis .

- Solvent Artifacts : Residual DMF peaks in NMR are eliminated by repeated lyophilization or alternative solvents (e.g., dichloromethane) .

What strategies enhance the compound’s stability in biological assays?

Category : Advanced

Answer :

- pH Control : Buffers (pH 7.4) prevent hydrolysis of the amide bond, which is susceptible to acidic/basic conditions .

- Light Sensitivity : Store solutions in amber vials to avoid photodegradation of the fluorobenzamide moiety .

- Cryopreservation : Lyophilized powders stored at –20°C retain activity for >6 months, while DMSO stock solutions are stable for 1–2 weeks at 4°C .

What biological targets are hypothesized for this compound, and how are they validated?

Category : Advanced

Answer :

- Target Hypotheses :

- Validation Methods :

How do structural modifications (e.g., cyclopropyl vs. non-cyclopropyl analogs) impact bioactivity?

Category : Advanced

Answer :

What computational methods predict the compound’s ADMET properties?

Category : Advanced

Answer :

- Physicochemical Parameters : SwissADME predicts logP (~2.5) and solubility (<10 µM), indicating moderate bioavailability .

- Metabolism : CYP3A4/2D6 interactions are modeled using Schrödinger’s QikProp, highlighting potential hepatic clearance .

- Toxicity : ProTox-II flags hepatotoxicity (probability 65%), necessitating in vivo validation in rodent models .

How are reaction intermediates monitored during large-scale synthesis?

Category : Advanced

Answer :

- In-line FTIR : Tracks cyclopropane formation (characteristic C–C stretch at 1650 cm) .

- Process Analytical Technology (PAT) : HPLC with diode-array detection (DAD) quantifies intermediates in real time, ensuring >90% conversion before proceeding .

- Quality Control : Residual solvents (e.g., DMF) are limited to <500 ppm per ICH Q3C guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.